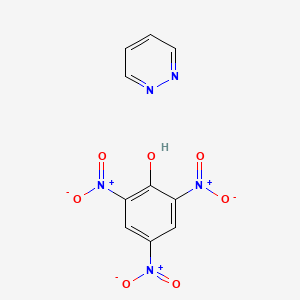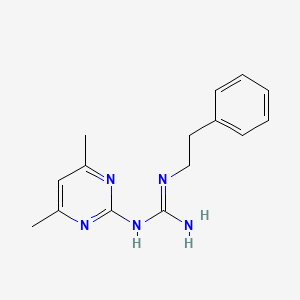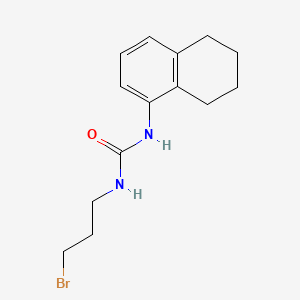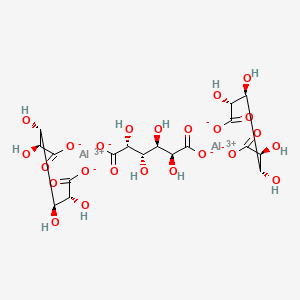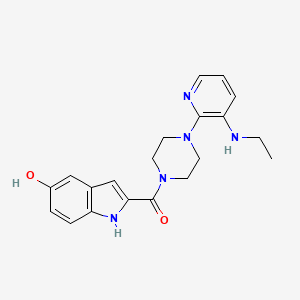
Ovatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ovatine involves several steps, typically starting with the formation of the core kaurane structure. This can be achieved through various organic synthesis techniques, including:
Condensation Reactions: The initial step often involves the condensation of carbonyl compounds with hydroxylamine (NH2OH) to form oximes.
Reduction Reactions: Subsequent reduction of the oxime to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization Reactions: The formation of the kaurane skeleton is achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production, reducing reaction times and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ovatine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different derivatives, depending on the reducing agent used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, NaBH4, and catalytic hydrogenation.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Ovatine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ovatine involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: This compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Signaling Pathways: It affects signaling pathways by interacting with receptors and transcription factors, influencing gene expression and cellular responses.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Ovatine can be compared with other kaurane diterpenoids, such as:
Steviol: Known for its sweetening properties and use in the food industry.
Kaurenoic Acid: Studied for its anti-inflammatory and antimicrobial activities.
Grandifloric Acid: Investigated for its potential anticancer properties.
Uniqueness of this compound
Its diverse chemical reactivity and ability to interact with multiple molecular targets make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
68719-14-2 |
|---|---|
Formule moléculaire |
C24H35NO3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl) acetate |
InChI |
InChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3 |
Clé InChI |
YHPDTHOCMSACJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






